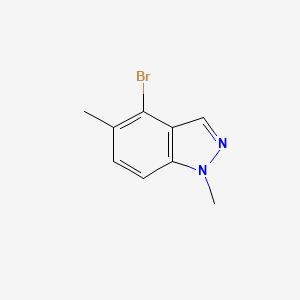

4-Bromo-1,5-dimethyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1,5-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-11-12(8)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCMWPGWHNBZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(N=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657244 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-77-9 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,5-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Bromo-1,5-dimethyl-1H-indazole" chemical structure

A Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

This compound is a substituted indazole derivative that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. The indazole scaffold itself is recognized as a "privileged structure" in pharmacology, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] The strategic placement of a bromine atom and two methyl groups on the indazole ring system imparts specific chemical properties that make this compound an important intermediate for the synthesis of novel therapeutic agents, particularly in oncology and immunology.[2]

The bromine atom at the 4-position serves as a key functional handle, enabling a wide range of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the systematic elaboration of the molecular structure, a cornerstone of modern drug discovery efforts like fragment-based lead discovery (FBLD).[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring reproducibility. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1159511-77-9 | [4] |

| Molecular Formula | C₉H₉BrN₂ | [4] |

| Molecular Weight | 225.09 g/mol | [4] |

| IUPAC Name | 4-bromo-1,5-dimethylindazole | [4] |

| Appearance | Off-white crystalline solid | Commercial Suppliers |

| Purity | ≥97% (Typical) | |

| Storage Conditions | 2-8°C, Desiccated | |

| XLogP3 | 2.6 | [4] |

| InChIKey | IHCMWPGWHNBZAO-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of a suitable precursor, namely 4-Bromo-5-methyl-1H-indazole. This precursor can be synthesized via a multi-step sequence starting from commercially available materials.[5] The subsequent methylation is a critical step, often yielding a mixture of N-1 and N-2 isomers, which necessitates careful control of reaction conditions to favor the desired N-1 product and subsequent chromatographic purification.[1][6]

2.1. Synthetic Workflow

The logical flow for the synthesis begins with the formation of the indazole core, followed by the regioselective methylation at the N-1 position.

Caption: Generalized synthetic workflow for this compound.

2.2. Experimental Protocol: N-Methylation of 4-Bromo-5-methyl-1H-indazole

This protocol is an adapted, field-proven methodology for the N-alkylation of indazoles, optimized for N-1 regioselectivity.[1][6] The causality for using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is to generate the indazolide anion, which then reacts with the alkylating agent. This combination often favors the thermodynamically more stable N-1 alkylated product.[1]

Materials:

-

4-Bromo-5-methyl-1H-indazole (1.0 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (CH₃I) (1.2 eq.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-5-methyl-1H-indazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the indazolide anion is typically observed as the mixture becomes a clear solution or a fine suspension.

-

Alkylation: Slowly add iodomethane via syringe while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N-1 isomer from the N-2 isomer and other impurities.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Applications in Drug Discovery and Development

The indazole core is a key pharmacophore in numerous kinase inhibitors.[8][9] Kinases are a major class of drug targets, especially in oncology, and the indazole structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[10] this compound serves as an ideal starting point or fragment for developing such inhibitors.

3.1. Role as a Synthetic Scaffold

The primary utility of this compound is as a molecular scaffold. The bromine at the C4 position is a versatile handle for introducing diversity through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.[11] This allows for the rapid generation of a library of analogues, where different chemical groups can be appended to probe the structure-activity relationship (SAR) of a potential drug candidate.

3.2. Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target.[12] Hits are then optimized and grown into more potent, drug-like leads.[3] this compound, with a molecular weight of ~225 Da, fits the profile of a fragment. Its indazole core can act as an anchor, binding to a specific pocket on a target protein, while the bromine atom provides a validated vector for chemical elaboration to improve potency and selectivity.[13][14]

Caption: Role of the compound as a fragment in a drug discovery workflow.

Safety and Handling

While specific toxicity data for this compound is limited, the safety profile can be inferred from related bromo-indazole compounds. Standard laboratory safety protocols for handling chemical reagents should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of significant exposure, seek immediate medical attention.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the proven pharmacological relevance of the indazole scaffold. Its defined structure, with a reactive handle for diversification, makes it an invaluable tool for medicinal chemists. For professionals engaged in the discovery of novel small molecule therapeutics, particularly kinase inhibitors, this compound provides a validated and efficient starting point for fragment-based design and lead optimization campaigns, accelerating the path toward new medicines.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central, National Institutes of Health. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]

-

Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

- Preparation method of 4-bromo-5-methyl-1H-indazole.

-

4-Bromo-5-Methyl-1H-indazole. CU Connect. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

This compound | C9H9BrN2 | CID 44119454. PubChem, National Institutes of Health. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

4-bromo-5-methyl-1h-indazole, n1-boc protected (C13H15BrN2O2). PubChemLite. [Link]

-

4-Bromo-1H-indazole | C7H5BrN2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

-

Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. [Link]

-

Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

-

Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H9BrN2 | CID 44119454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-BROMO-5-METHYL-1H-INDAZOLE(926922-40-9) 1H NMR [m.chemicalbook.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. pubs.acs.org [pubs.acs.org]

- 14. exactelabs.com [exactelabs.com]

"4-Bromo-1,5-dimethyl-1H-indazole" CAS number 1159511-77-9

An In-depth Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole (CAS: 1159511-77-9)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in modern medicinal chemistry and materials science. The indazole nucleus is a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2][3] This document delves into the specific attributes of the title compound, CAS 1159511-77-9, offering insights into its synthesis, characterization, reactivity, and strategic applications. We will explore the causality behind synthetic choices, the logic of its application in drug discovery pipelines, and provide actionable protocols for its use. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their work.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental to the development of bioactive molecules, with the indazole core being a particularly prominent scaffold.[1][4] Comprising a fused benzene and pyrazole ring, indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[1][5]

The strategic importance of the indazole motif is demonstrated by its presence in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-tumor, anti-HIV, and kinase inhibitory properties.[3][4][6] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its acceptance and utility in targeting complex diseases.[1] The value of this compound lies in its role as a precisely functionalized intermediate, enabling the rapid and efficient synthesis of novel indazole derivatives for screening and development.[7][8]

Physicochemical and Structural Properties

The specific substitution pattern of this compound—a bromine atom at the 4-position and methyl groups at the N1 and C5 positions—confers a unique combination of reactivity and solubility.[8] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the methyl groups can influence solubility and metabolic stability, and provide important steric and electronic cues for molecular recognition.

| Property | Value | Source |

| CAS Number | 1159511-77-9 | [9] |

| Molecular Formula | C₉H₉BrN₂ | [9] |

| Molecular Weight | 225.08 g/mol | [9] |

| IUPAC Name | This compound | [9] |

| SMILES | CC1=C(C2=C(C=C1)N(N=C2)C)Br | [9] |

| InChI Key | IHCMWPGWHNBZAO-UHFFFAOYSA-N | [9] |

| Predicted Boiling Point | 310.6 ± 22.0 °C | [10] |

| Predicted Density | 1.53 ± 0.1 g/cm³ | [10] |

| Storage Temperature | 2-8°C, Desiccated |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in the literature, however, a logical and robust route can be devised from commercially available precursors based on established indazole chemistry. The most direct approach involves the regioselective N-methylation of 4-bromo-5-methyl-1H-indazole.

Proposed Synthetic Workflow

The key transformation is the alkylation of the indazole nitrogen. Direct alkylation of N-unsubstituted indazoles can often lead to a mixture of N1 and N2 isomers.[11] The choice of base and solvent system is therefore critical to control regioselectivity. For many indazole systems, using a mild base like potassium carbonate in a polar aprotic solvent such as acetone or DMF favors the thermodynamically more stable N1 product.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for the N-methylation of related indazoles.[12]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-5-methyl-1H-indazole (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous acetone (approx. 10-15 mL per gram of starting material) followed by powdered potassium carbonate (K₂CO₃, 3.0 eq.).

-

Rationale: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the indazole N-H. Acetone is an excellent solvent for this Sₙ2 reaction, promoting the desired alkylation pathway.

-

-

Alkylation: Stir the suspension at room temperature for 30 minutes. Slowly add iodomethane (CH₃I, 1.5 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup: After cooling to room temperature, filter off the inorganic salts and evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.

-

Rationale: This removes any remaining inorganic salts and water-soluble impurities.

-

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, typically a mixture of N1 and N2 isomers, is purified by silica gel column chromatography to isolate the desired this compound.

Spectroscopic Characterization and Purity

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups (N-CH₃ and C5-CH₃). The aromatic protons will appear as doublets in the aromatic region, and a key singlet for the C3-H proton will confirm the indazole core. The chemical shift of the N-methyl group is a key indicator for distinguishing between N1 (typically ~4.0 ppm) and N2 isomers (~4.2 ppm).[12]

-

¹³C NMR: The carbon spectrum will show signals for the two methyl carbons, the aromatic carbons (including two quaternary carbons, C-Br and C-CH₃), and the carbons of the pyrazole ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

-

HPLC: Purity is determined by HPLC, typically using a C18 reverse-phase column with a gradient of acetonitrile and water. A purity level of >97% is common for commercial-grade material.

Reactivity and Strategic Applications in Synthesis

The primary value of this compound lies in the synthetic versatility of its C-Br bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position.

Caption: Synthetic utility of the C-Br bond in cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the indazole core.

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Rationale: The palladium catalyst is oxygen-sensitive, and maintaining an inert atmosphere is critical for catalytic activity.

-

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by LC-MS.

-

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 4-aryl-1,5-dimethyl-1H-indazole product.

Applications in Drug Discovery and Development

This building block is particularly valuable for generating novel compounds in therapeutic areas where the indazole scaffold is prevalent.

-

Neurological Disorders: It serves as a key intermediate for pharmaceuticals targeting neurological conditions.[7][8] The ability to rapidly diversify the 4-position allows for fine-tuning of properties like blood-brain barrier penetration and target engagement.

-

Oncology (Kinase Inhibitors): Many kinase inhibitors utilize a substituted indazole as a "hinge-binding" motif. The 4-position often points out towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for modification to enhance selectivity and potency.

-

Fragment-Based Drug Design (FBDD): As a decorated fragment, this compound can be used in screening campaigns. Subsequent elaboration via cross-coupling at the bromine position provides a direct route from a fragment hit to a more potent lead compound.

Caption: Role of this compound in a drug discovery workflow.

Handling, Storage, and Safety

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C as recommended by suppliers. It should be kept under an inert atmosphere to prevent potential degradation.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value, strategically functionalized building block for chemical synthesis. Its pre-installed methyl groups at the N1 and C5 positions, combined with the synthetically versatile bromine at the C4 position, provide an efficient entry point into novel chemical space. For researchers in pharmaceutical development, agrochemicals, and materials science, this compound offers a reliable and powerful tool for the construction of complex molecular architectures and the rapid exploration of structure-activity relationships.

References

- Vertex AI Search. (n.d.). This compound. Retrieved January 5, 2026.

-

Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4979. [Link]

-

NIH. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 405-419. [Link]

-

ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 21(7), 839-860. [Link]

-

Bentham Science. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

-

PubChem. (n.d.). This compound. CID 44119454. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

NIH. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 19, 1316-1327. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Ther...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. hurawalhi.com [hurawalhi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | C9H9BrN2 | CID 44119454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1159511-77-9 | CAS DataBase [chemicalbook.com]

- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

Spectroscopic Analysis of 4-Bromo-1,5-dimethyl-1H-indazole: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-1,5-dimethyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the current limited availability of public spectroscopic data, this document outlines the theoretical expectations and standard methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this specific molecule. The guide is designed to equip researchers with the foundational knowledge to perform and interpret these analyses upon obtaining a sample.

Introduction: The Significance of this compound

Indazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities have led to their use in the development of therapeutics for a range of conditions. The specific compound, this compound, with its molecular formula C₉H₉BrN₂ and a molecular weight of 225.09 g/mol , presents a unique substitution pattern that is of interest for the synthesis of novel chemical entities.[1] The bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery programs.

The precise characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure, assessing purity, and offering insights into the electronic and vibrational properties of the molecule. This guide will delve into the expected spectroscopic signatures of this compound.

Molecular Structure and Expected Spectroscopic Features

A thorough understanding of the molecular structure is essential for predicting and interpreting spectroscopic data. The structure of this compound is presented below, with atom numbering for reference in the subsequent spectroscopic discussions.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern).

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| N-CH₃ | 3.8 - 4.2 | Singlet | 3H | The methyl group on the nitrogen is expected to be deshielded. |

| C-CH₃ | 2.3 - 2.7 | Singlet | 3H | The methyl group on the aromatic ring will have a typical chemical shift. |

| H-3 | 7.8 - 8.2 | Singlet | 1H | This proton on the pyrazole ring is typically in the downfield region. |

| H-6 | 7.0 - 7.4 | Doublet | 1H | Aromatic proton adjacent to a proton. |

| H-7 | 7.2 - 7.6 | Doublet | 1H | Aromatic proton adjacent to a proton. |

Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Notes |

| N-CH₃ | 35 - 45 | |

| C-CH₃ | 15 - 25 | |

| C-3 | 130 - 140 | |

| C-3a | 120 - 130 | Quaternary carbon |

| C-4 | 95 - 105 | Carbon bearing the bromine atom |

| C-5 | 135 - 145 | Carbon bearing the methyl group |

| C-6 | 115 - 125 | |

| C-7 | 120 - 130 | |

| C-7a | 140 - 150 | Quaternary carbon |

Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Data Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Figure 2: General workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): An isotopic cluster will be observed for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values will be around 224 and 226.

-

Fragmentation: Fragmentation patterns may involve the loss of a methyl group (-15 amu), a bromine atom (-79 or -81 amu), or other characteristic cleavages of the indazole ring.

Protocol for Mass Spectrometry Data Acquisition:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Data Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H | Stretching |

| 1620 - 1580 | C=C | Aromatic ring stretching |

| 1500 - 1450 | C=N | Ring stretching |

| 1380 - 1360 | C-H | Methyl bending |

| 700 - 600 | C-Br | Stretching |

Protocol for IR Spectroscopy Data Acquisition:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis: Correlate the observed absorption bands with the expected functional groups in the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unequivocal structural confirmation and purity assessment. While publicly available experimental data is currently limited, this guide provides a robust framework for researchers to acquire and interpret the necessary spectroscopic information. The methodologies and expected data presented herein serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related indazole derivatives.

References

[2] PubChem. This compound. National Center for Biotechnology Information. Available at: [Link][1]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1,5-dimethyl-1H-indazole

Abstract

Introduction: The Significance of 4-Bromo-1,5-dimethyl-1H-indazole in Medicinal Chemistry

Substituted indazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to their investigation in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. This compound, in particular, serves as a key building block in the synthesis of more complex molecules, where the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, and the methyl groups can influence solubility and metabolic stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such organic molecules.[1] ¹H NMR, in particular, provides detailed information about the electronic environment of each proton, their connectivity, and stereochemical relationships.[2] A thorough understanding of the ¹H NMR spectrum of this compound is therefore crucial for confirming its identity, assessing its purity, and monitoring its transformations in synthetic pathways.

Predicted ¹H NMR Spectrum of this compound

The following is a detailed prediction of the ¹H NMR spectrum of this compound, based on the known spectrum of 4-bromo-1-methyl-1H-indazole and established substituent effects in aromatic systems.

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons in this compound are designated as follows:

Caption: Molecular structure of this compound with proton designations.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data for this compound in DMSO-d₆ are summarized in the table below. The rationale for these predictions is discussed in the subsequent section.

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.0 - 8.1 | s | - | 1H |

| H-7 | ~7.6 - 7.7 | d | ~8.0 | 1H |

| H-6 | ~7.2 - 7.3 | d | ~8.0 | 1H |

| N-CH₃ | ~4.05 | s | - | 3H |

| C₅-CH₃ | ~2.4 - 2.5 | s | - | 3H |

Rationale for Spectral Predictions

The predictions are derived from the experimental data of 4-bromo-1-methyl-1H-indazole , which shows the following signals in DMSO-d₆: δ 7.98 (d, J = 0.9 Hz, 1H), 7.67-7.65 (m, 1H), 7.35-7.27 (m, 2H), 4.04 (s, 3H).[3]

-

H-3 (Singlet, ~8.0 - 8.1 ppm): In the parent compound, 4-bromo-1-methyl-1H-indazole, the H-3 proton appears as a doublet at 7.98 ppm with a small coupling constant. In our target molecule, the introduction of the 5-methyl group is not expected to significantly alter the electronic environment of H-3. It will likely appear as a singlet, as long-range coupling to H-7 is often not resolved. The slight downfield shift is anticipated due to potential minor conformational changes.

-

Aromatic Protons (H-6 and H-7): The benzene portion of the indazole ring in 4-bromo-1-methyl-1H-indazole shows a complex multiplet for the three protons. In this compound, the situation is simplified to a two-proton system (H-6 and H-7).

-

H-7 (Doublet, ~7.6 - 7.7 ppm): The methyl group at C-5 is an electron-donating group. Electron-donating groups tend to shield the ortho and para protons.[4] In this case, H-6 is ortho to the 5-methyl group. The H-7 proton is meta to the 5-methyl group and is therefore less affected by its shielding effect. It is expected to be the most downfield of the two aromatic protons. It will appear as a doublet due to coupling with H-6.

-

H-6 (Doublet, ~7.2 - 7.3 ppm): The H-6 proton is ortho to the electron-donating 5-methyl group, which will cause a significant upfield shift compared to a non-substituted system. It will also appear as a doublet due to coupling with H-7. The expected coupling constant for ortho protons on a benzene ring is typically in the range of 6-10 Hz.[5]

-

-

N-CH₃ (Singlet, ~4.05 ppm): The chemical shift of the N-methyl group is not expected to be significantly influenced by the addition of a methyl group at the 5-position. Therefore, its chemical shift is predicted to be very close to that observed in 4-bromo-1-methyl-1H-indazole (4.04 ppm).[3] It will appear as a sharp singlet as there are no neighboring protons to couple with.

-

C₅-CH₃ (Singlet, ~2.4 - 2.5 ppm): The chemical shift for a methyl group attached to an aromatic ring typically falls in the range of 2.2-2.5 ppm. It will appear as a singlet due to the absence of adjacent protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, the following detailed protocol for acquiring a high-quality ¹H NMR spectrum is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Use a high-purity deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or chloroform-d (CDCl₃, 99.8 atom % D). DMSO-d₆ is often a good choice for heterocyclic compounds due to its excellent solvating power.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Caption: Workflow for ¹H NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: Set the probe temperature to a constant value, typically 298 K.

-

Spectral Width: A spectral width of approximately 16 ppm (centered around 6 ppm) is generally sufficient for ¹H NMR of organic molecules.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1,5-dimethyl-1H-indazole

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 4-Bromo-1,5-dimethyl-1H-indazole. This compound serves as a crucial intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[2][3] We present a validated, multi-step synthetic pathway, detail the rationale behind procedural choices, and outline a rigorous analytical workflow for structural confirmation and purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical, in-depth understanding of this important chemical entity.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest in pharmaceutical research.[1] Their unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for versatile functionalization and three-dimensional diversity, enabling precise interaction with a multitude of biological targets.[4] Consequently, the indazole motif is embedded in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of activities including anti-cancer, anti-inflammatory, and anti-HIV effects.[1][5]

This compound (CAS No. 1159511-77-9) is a specific derivative that exemplifies the utility of this scaffold.[6] The strategic placement of a bromine atom at the C4 position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in modern drug discovery for building molecular complexity. The methyl groups at the N1 and C5 positions are critical for modulating the molecule's physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity. This guide elucidates a reliable pathway to access this high-value building block.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound involves a two-stage approach. The core strategy is to first construct the 4-bromo-5-methyl-1H-indazole scaffold and then perform a regioselective N-methylation to install the final methyl group at the N1 position. This pathway is advantageous as it utilizes commercially accessible starting materials and well-established, high-yielding transformations.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This section outlines the step-by-step procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Stage 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

This initial stage constructs the core indazole ring system. The protocol is adapted from established methods for creating substituted indazoles, which often involve the cyclization of appropriately functionalized aniline derivatives. A patented method outlines a high-yielding route starting from a brominated and formylated precursor, which is then cyclized with hydrazine.[7]

Experimental Protocol:

-

Precursor Formation: The synthesis begins with a suitable 2-amino-toluene derivative. Following a procedure analogous to that described in patent CN112321510A, a brominated 2-methylaniline is formylated to create a key aldehyde intermediate.[7]

-

Cyclization Reaction: The resulting aldehyde (1.0 eq) is dissolved in a suitable solvent such as ethanol.

-

Hydrazine hydrate (1.2 eq) is added dropwise to the solution at room temperature. The use of hydrazine is fundamental for forming the pyrazole ring of the indazole system.

-

The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed sequentially with water and saturated sodium chloride (brine) solution. This removes residual hydrazine and other water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield pure 4-bromo-5-methyl-1H-indazole.[7]

Stage 2: N-Methylation to Yield this compound

This final step involves the regioselective methylation of the indazole nitrogen. The choice of a mild base and an appropriate methylating agent is crucial for maximizing the yield of the desired N1-methylated isomer over the N2-isomer.[8]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.0 eq).[8] Potassium carbonate acts as a mild base, which is sufficient to deprotonate the acidic N-H of the indazole, forming the corresponding anion. This deprotonation is the critical activation step for the subsequent nucleophilic attack.

-

The suspension is stirred vigorously at room temperature for 30 minutes.

-

Methylation: Iodomethane (CH₃I, 1.5 eq) is added dropwise to the reaction mixture.[8] Iodomethane is an excellent electrophile for Sₙ2 reactions, and the iodide is a good leaving group, facilitating a rapid and efficient methylation.

-

The reaction is heated to reflux and maintained for 3-8 hours, with progress monitored by TLC.[8]

-

Work-up and Isolation: After cooling, the acetone is removed by rotary evaporation.

-

The remaining residue is dissolved in ethyl acetate and washed three times with saturated brine.[8]

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product contains a mixture of this compound and its isomer, 4-bromo-2,5-dimethyl-2H-indazole. These isomers are separable by silica gel column chromatography, typically using a gradient of ethyl acetate in cyclohexane as the eluent, to afford the pure target compound.[8]

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow employs standard analytical techniques.

Caption: Standard analytical workflow for product validation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the target compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrN₂ | [6][9] |

| Molecular Weight | 225.09 g/mol | [6][9][10] |

| CAS Number | 1159511-77-9 | [6][11] |

| Physical Form | Solid | [11] |

| InChIKey | IHCMWPGWHNBZAO-UHFFFAOYSA-N | [6][11] |

| Storage | Sealed in dry, 2-8°C | [11] |

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Based on related structures, the following spectral data are predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The N-methyl group typically appears as a singlet around 4.0 ppm, while the C5-methyl group will be a singlet near 2.5 ppm. The aromatic protons on the benzene ring will appear as doublets or multiplets in the 7.0-8.0 ppm region. The chemical shifts are influenced by the electron-withdrawing bromine atom and the overall heterocyclic system.[7][8]

-

¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule. The methyl carbons will appear in the aliphatic region (20-40 ppm), while the aromatic and indazole ring carbons will be found in the downfield region (110-140 ppm).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected M/Z: The mass spectrum will exhibit a characteristic molecular ion peak cluster due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. Therefore, two peaks of roughly equal intensity will be observed at m/z values corresponding to [C₉H₉⁷⁹BrN₂]⁺ and [C₉H₉⁸¹BrN₂]⁺. The exact mass would be calculated as 223.9949 Da.[6]

Infrared (IR) Spectroscopy: FTIR provides confirmation of the functional groups present.

-

Expected Absorptions: The spectrum will show characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching from the methyl groups (around 2950-2850 cm⁻¹), aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).[12]

Applications and Future Outlook

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for various applications:

-

Pharmaceutical Development: It is a key intermediate for creating novel drug candidates, especially for neurological disorders.[2][3] The bromo-functionalization allows for its incorporation into larger scaffolds via cross-coupling chemistry, enabling the exploration of structure-activity relationships (SAR).

-

Agrochemicals: The indazole core is also found in some agrochemicals, and this compound can be used in the synthesis of new agents for crop protection.[2][3]

-

Materials Science: Its properties are being explored for the development of advanced materials like polymers and coatings.[2]

The reliable synthesis of this compound is crucial for advancing research in these areas, facilitating the discovery of new medicines and materials.

References

- Vertex AI Search. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.

- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

- Synfacts. (2011). Synthesis of NH-Free 3-Substituted Indazoles.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Chem-Impex. (n.d.). This compound.

- PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones.

- RSC Advances. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.

- ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-INDAZOLE synthesis.

- RSC. (n.d.). Supporting Information.

- NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- BOC Sciences. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery.

- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Sigma-Aldrich. (n.d.). This compound.

- Amerigo Scientific. (n.d.). This compound.

- Sinfoo Biotech. (n.d.). This compound,(CAS# 1159511-77-9).

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- CymitQuimica. (n.d.). CAS 1159511-81-5: 5-Bromo-1,6-dimethyl-1H-indazole.

- ResearchGate. (n.d.). The Bromination of 2H-indazoles.

- Chem-Impex. (n.d.). This compound.

- ATB. (n.d.). 4-Bromo-1H-indazole | C7H5BrN2 | MD Topology | NMR | X-Ray.

- SpectraBase. (n.d.). 4-Bromo-1H-imidazole.

- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum.

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery.

- MedchemExpress.com. (n.d.). 4-Bromo-1H-indazole | Biochemical Reagent.

- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.

- NIH. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

- Semantic Scholar. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hurawalhi.com [hurawalhi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound | C9H9BrN2 | CID 44119454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 8. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. This compound,(CAS# 1159511-77-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 11. This compound | 1159511-77-9 [sigmaaldrich.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole: Properties, Synthesis, and Applications

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide provides an in-depth analysis of 4-Bromo-1,5-dimethyl-1H-indazole, a key heterocyclic building block for drug discovery and material science professionals. We will delineate its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a survey of its current and potential applications. This document serves as a comprehensive resource for researchers leveraging this versatile intermediate in their development programs.

Chemical Identity and Physicochemical Profile

Accurate identification and understanding of a compound's properties are foundational to its successful application in research and development.

Chemical Identifiers

A consolidated list of identifiers for this compound is presented below. The formal IUPAC name for this compound is 4-bromo-1,5-dimethylindazole.[2]

| Identifier | Value | Source(s) |

| Primary Name | This compound | [2][3] |

| IUPAC Name | 4-bromo-1,5-dimethylindazole | [2] |

| CAS Number | 1159511-77-9 | [2][3] |

| Molecular Formula | C₉H₉BrN₂ | [2][3] |

| Molecular Weight | 225.09 g/mol | [2][3] |

| InChI Key | IHCMWPGWHNBZAO-UHFFFAOYSA-N | |

| PubChem CID | 44119454 | [2][3] |

Physicochemical and Computed Properties

The physical characteristics and computed molecular properties of this compound are critical for predicting its behavior in various experimental settings, from reaction kinetics to biological assays.

| Property | Value | Source(s) |

| Appearance | Off-white crystalline solid | [3] |

| Typical Purity | ≥95% to ≥98% (by HPLC) | [3] |

| XLogP3 (Lipophilicity) | 2.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via the N-methylation of its immediate precursor, 4-Bromo-5-methyl-1H-indazole. This approach is reliable and allows for controlled introduction of the N1-methyl group.

Synthetic Workflow Overview

The strategic workflow involves a classical nucleophilic substitution reaction. The acidic N-H proton of the indazole ring is first removed by a mild base to generate a nucleophilic indazolide anion. This anion then attacks a methylating agent, such as iodomethane, to yield the final product. A critical consideration in this synthesis is the potential for alkylation at either the N1 or N2 position of the indazole ring, necessitating a robust purification step to isolate the desired N1-methyl isomer.[4]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the N-alkylation of indazoles.[4]

Reagents & Equipment:

-

4-Bromo-5-methyl-1H-indazole (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq.), finely powdered

-

Iodomethane (CH₃I, 1.5 eq.)

-

Anhydrous Acetone or DMF

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard workup glassware (separatory funnel, flasks)

-

Ethyl acetate, water, brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography (Eluent: Hexane/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-5-methyl-1H-indazole (1.0 eq.) and anhydrous acetone (approx. 15-20 mL per gram of starting material).

-

Base Addition: Add finely powdered potassium carbonate (3.0 eq.). Stir the suspension vigorously at room temperature for 30 minutes. The base is crucial for deprotonating the indazole N-H, forming the potassium indazolide salt, which is a potent nucleophile.

-

Methylation: Slowly add iodomethane (1.5 eq.) to the suspension via syringe.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (1 x 15 mL). This removes the inorganic salts and any remaining DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of N1 and N2 isomers.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity). The two isomers will separate, with the desired this compound typically being the less polar of the two major products.[4] Collect and combine the relevant fractions and concentrate to afford the pure product.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of its functional groups: the bromine atom at the 4-position is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the indazole core provides a robust anchor for building molecular complexity.

-

Pharmaceutical Development: The compound serves as a pivotal intermediate in synthesizing novel therapeutic agents. It is particularly noted for its application in the development of drugs targeting neurological disorders.[5] The broader indazole class of molecules exhibits significant biological activities, including anti-cancer and anti-inflammatory properties, making this building block highly relevant for oncology and immunology research.[1][3]

-

Biochemical Research: Researchers utilize this compound and its derivatives in studies involving enzyme inhibition and receptor binding assays to probe cellular pathways and identify potential therapeutic targets.[5]

-

Agricultural Chemistry: It is employed in the synthesis of next-generation agrochemicals, contributing to the development of new solutions for pest control and crop protection.[3][5]

-

Material Science: The unique electronic properties of the indazole ring are explored in the creation of advanced materials, including specialized polymers and performance coatings.[5]

-

Analytical Chemistry: In its pure form, it can be used as a reference standard for the accurate detection and quantification of related indazole derivatives in analytical methods like HPLC and GC-MS.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as acutely toxic if ingested.

| GHS Classification | Details | Source(s) |

| Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statement | H301: Toxic if swallowed | |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Weigh and transfer the solid carefully to prevent aerosolization.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2°C and 8°C.[3]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile. Its value lies in its versatile reactivity, enabling access to a wide range of complex indazole derivatives. For researchers in drug discovery, medicinal chemistry, and material science, a thorough understanding of its synthesis, properties, and handling is paramount for leveraging its full potential in creating novel and impactful molecules.

References

-

This compound. Chem-Impex.

-

This compound. Aelwen.

-

This compound | C9H9BrN2 | CID 44119454. PubChem, National Center for Biotechnology Information.

-

This compound | 1159511-77-9. Sigma-Aldrich.

-

This compound. Merck.

-

4-BROMO-1-METHYL-1H-INDAZOLE synthesis. ChemicalBook.

-

4-Bromo-1H-indazole 95 186407-74-9. Sigma-Aldrich.

-

4-Bromo-1H-indazole CAS#: 186407-74-9. ChemicalBook.

-

4-bromo-1H-indazole | C7H5BrN2 | CID 22352548. PubChem, National Center for Biotechnology Information.

-

Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents (CN112321510A).

-

1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125. PubChem, National Center for Biotechnology Information.

-

The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Autech Industry Co., Limited.

-

4-Bromo-3-methyl-1H-indazole | 1159511-73-5. Sigma-Aldrich.

-

4-Bromo-1H-indazole 95 186407-74-9. Sigma-Aldrich.

-

A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents (CN110452177A).

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022; 27(1):251. Published online 2021 Dec 30.

-

186407-74-9|4-Bromo-1H-indazole|BLD Pharm. BLD Pharm.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021, 11, 15675-15687.

-

This compound | 1159511-77-9. Sigma-Aldrich (Ambeed).

-

4-Bromo-5-methyl-1H-indazole. Frontier Specialty Chemicals.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9BrN2 | CID 44119454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. hurawalhi.com [hurawalhi.com]

"4-Bromo-1,5-dimethyl-1H-indazole" discovery and history

An In-Depth Technical Guide to the Discovery and History of 4-Bromo-1,5-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a privileged heterocyclic motif, has been a cornerstone in medicinal chemistry for over a century. This guide delves into the specific history and synthetic evolution of a key derivative, this compound. While a singular "discovery" event for this compound is not prominently documented in seminal literature, its history is intrinsically linked to the broader exploration of substituted indazoles. This document provides a comprehensive overview of the logical synthetic pathways, from foundational methods to modern, scalable processes, that have paved the way for its availability and use in contemporary research. We will explore the chemical principles underpinning its synthesis, the challenges of regioselectivity, and its role as a versatile building block in the development of novel therapeutics.

The Indazole Scaffold: A Legacy of Therapeutic Innovation

The story of indazole begins in the late 19th century with the pioneering work of Emil Fischer.[1] His initial synthesis of an indazolone derivative in the 1880s marked the advent of a new class of heterocyclic compounds that would later prove to be of immense value in drug discovery.[1] The indazole core, consisting of a fused benzene and pyrazole ring, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity, making it an ideal scaffold for interacting with biological targets.[1][2] This has led to the development of numerous successful drugs across a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.

The Emergence of this compound: A Strategic Intermediate

This compound (CAS Number: 1159511-77-9) is a polysubstituted indazole that has gained prominence as a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.[3] Its strategic importance lies in the specific arrangement of its substituents:

-

The bromo group at the 4-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.

-

The methyl group at the 5-position influences the electronic properties and steric profile of the molecule.

-

The methyl group at the 1-position of the pyrazole ring resolves the tautomeric ambiguity of the indazole core, locking it into the 1H-indazole form.

While the precise first synthesis is not readily apparent in early literature, its development can be logically inferred from the progression of synthetic methodologies for related bromo- and methyl-substituted indazoles.

Synthetic Evolution: From Classical Approaches to Modern Methodologies

The synthesis of this compound can be conceptually broken down into two key stages: the formation of the 4-bromo-5-methyl-1H-indazole core and the subsequent N-methylation.

Synthesis of the 4-Bromo-5-methyl-1H-indazole Core

Early approaches to substituted indazoles often involved harsh reagents and multi-step sequences with low overall yields. A historical route to 4-bromo-5-methyl-1H-indazole, as alluded to in modern patent literature, likely involved the nitration of a substituted toluene derivative, followed by reduction and diazotization to form the indazole ring.[4] This pathway, while feasible, presents significant safety concerns, particularly the use of potent nitrating agents like sulfuric and nitric acid, which can lead to runaway reactions, and the generation of substantial acidic waste.[4] The final diazotization and cyclization step in such classical methods was also often low-yielding.[4]

Conceptual Historical Synthesis Pathway

Caption: Conceptual historical synthesis of the 4-bromo-5-methyl-1H-indazole core.

A significant advancement in the synthesis of the 4-bromo-5-methyl-1H-indazole core is detailed in a 2021 Chinese patent (CN112321510A).[4] This method provides a safer and more efficient route, with a higher overall yield, making it suitable for industrial-scale production.[4]

The key steps of this modern synthesis are:

-

Directed Ortho-metalation and Formylation: Starting from 2-bromo-4-fluorotoluene, a directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with dimethylformamide (DMF) introduces a formyl group at the position ortho to the fluorine.[4]

-

Oxime Formation: The resulting aldehyde is then reacted with methoxylamine hydrochloride to form an oxime derivative.[4]

-

Reductive Cyclization: Finally, treatment with hydrazine hydrate leads to the formation of the indazole ring.[4]

Modern Synthesis of 4-Bromo-5-methyl-1H-indazole

Caption: Modern synthetic route to 4-bromo-5-methyl-1H-indazole as described in CN112321510A.[4]

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole (Adapted from CN112321510A) [4]

Step 1: Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

-

To a solution of 2-bromo-4-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq).

-

Stir the reaction mixture at -78 °C for 1.5 hours.

-

Slowly add N,N-dimethylformamide (DMF) (1.2 eq) and allow the reaction to slowly warm to room temperature.

-

Stir for an additional 1.5 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Synthesis of the Oxime Intermediate

-

Dissolve the crude aldehyde (1.0 eq) in ethylene glycol dimethyl ether.

-

Add methoxylamine hydrochloride (1.2 eq) and potassium carbonate (1.2 eq).

-

Heat the mixture to 60 °C and stir for 10 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by trituration with isopropyl ether to obtain the oxime.

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole

-

To a solution of the oxime intermediate (1.0 eq) in dioxane, add 80% hydrazine hydrate (1.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate.

-

Recrystallize the crude product from toluene to afford pure 4-bromo-5-methyl-1H-indazole.

N-Methylation: The Final Step and the Challenge of Regioselectivity

The final step in the synthesis of this compound is the methylation of the indazole nitrogen. This step is not trivial, as the reaction of an N-unsubstituted indazole with an alkylating agent can lead to a mixture of N-1 and N-2 alkylated products.[5] The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base and solvent, and the alkylating agent used.[5]

For the synthesis of the target compound, a regioselective methylation at the N-1 position is required.

N-Methylation of 4-Bromo-5-methyl-1H-indazole

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9BrN2 | CID 44119454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

"4-Bromo-1,5-dimethyl-1H-indazole" reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1,5-dimethyl-1H-indazole

Abstract